2,6-Diazabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
2,6-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with alkenes and alkynes to form complex bicyclic structures.
Substitution Reactions: The nitrogen atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acrylate derivatives, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent choice to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound include various bicyclic and tricyclic compounds. These products often retain the bicyclic core of the starting material, with additional functional groups introduced through substitution or addition reactions.
Scientific Research Applications
2,6-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the compound act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity is facilitated by the bicyclic structure, which stabilizes the transition states of the reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with a methyl group at the 3-position.
Uniqueness
2,6-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic framework, which imparts distinct reactivity and stability. Its ability to undergo selective cycloaddition and substitution reactions makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14Cl2N2 |
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Molecular Weight |
185.09 g/mol |
IUPAC Name |
2,6-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-7-6-3-5(1)8-4-6;;/h5-8H,1-4H2;2*1H |
InChI Key |
BQIPIUIZHWPZER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1NC2.Cl.Cl |
Origin of Product |
United States |
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